C(14a)-Homo-27-nor-5alpha-gammacer-13-ene
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Overview
Description
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene is a naturally occurring triterpenoid hydrocarbon with the molecular formula C30H50. It is a member of the triterpene family, which are compounds composed of six isoprene units. This compound is found in various plant species and has been studied for its potential biological activities and applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoserratene typically involves the cyclization of squalene, a linear triterpene, under acidic conditions. This process can be catalyzed by various acids, such as sulfuric acid or phosphoric acid, which facilitate the cyclization and rearrangement of squalene into the isoserratene structure.
Industrial Production Methods: Industrial production of isoserratene may involve the extraction and purification from natural sources, such as plant materials. The extraction process often includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Alternatively, biotechnological approaches using genetically engineered microorganisms to produce isoserratene from simpler precursors are being explored.
Chemical Reactions Analysis
Types of Reactions: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives, such as alcohols, ketones, and carboxylic acids.
Reduction: Reduction of isoserratene can yield saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions, where functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various reagents, including halogens and organometallic compounds, can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoserratene alcohols, ketones, or acids, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
Chemistry: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene serves as a model compound for studying triterpene biosynthesis and chemical transformations.
Biology: Research has explored the biological activities of isoserratene, including its potential anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: this compound and its derivatives are being investigated for their therapeutic potential in treating various diseases.
Industry: this compound is used in the development of natural product-based pharmaceuticals, cosmetics, and other industrial applications.
Mechanism of Action
The mechanism of action of isoserratene involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The anticancer properties of isoserratene could involve the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of tumor growth pathways.
Comparison with Similar Compounds
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene can be compared with other triterpenes, such as:
Lupeol: Another triterpenoid with similar biological activities, including anti-inflammatory and anticancer properties.
Betulin: A triterpene found in birch bark, known for its potential therapeutic applications.
Oleanolic Acid: A triterpenoid with various pharmacological effects, including hepatoprotective and anti-inflammatory activities.
Uniqueness of this compound: this compound is unique due to its specific structure and the range of biological activities it exhibits
Properties
CAS No. |
18070-14-9 |
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Molecular Formula |
C30H50 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
(3S,6S,11S,12S,16S,21S)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene |
InChI |
InChI=1S/C30H50/c1-26(2)15-8-17-29(6)22-11-13-25-28(5,20-21(22)10-12-23(26)29)19-14-24-27(3,4)16-9-18-30(24,25)7/h23-25H,8-20H2,1-7H3/t23-,24-,25-,28-,29+,30-/m0/s1 |
InChI Key |
NKAHFZSRDZCLOH-LLYHLBQQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCCC5(C)C)C)(CCCC3(C)C)C |
SMILES |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3=C2CCC4C(C3)(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
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